(R)-3-Fluoro-2-oxopiperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17408850
Molecular Formula: C6H8FNO3
Molecular Weight: 161.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8FNO3 |
|---|---|
| Molecular Weight | 161.13 g/mol |
| IUPAC Name | (3R)-3-fluoro-2-oxopiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H8FNO3/c7-6(5(10)11)2-1-3-8-4(6)9/h1-3H2,(H,8,9)(H,10,11)/t6-/m1/s1 |
| Standard InChI Key | REWOTYMIMVMZLG-ZCFIWIBFSA-N |
| Isomeric SMILES | C1C[C@@](C(=O)NC1)(C(=O)O)F |
| Canonical SMILES | C1CC(C(=O)NC1)(C(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(R)-3-Fluoro-2-oxopiperidine-3-carboxylic acid possesses the molecular formula C₆H₈FNO₃ and a molecular weight of 161.13 g/mol. Its IUPAC name, (3R)-3-fluoro-2-oxopiperidine-3-carboxylic acid, underscores the stereospecific placement of the fluorine atom at the third carbon of the piperidine ring. The compound’s isomeric SMILES notation, C1CC@@(C(=O)O)F, confirms the (R)-configuration, which is critical for its biological activity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈FNO₃ |
| Molecular Weight | 161.13 g/mol |
| IUPAC Name | (3R)-3-fluoro-2-oxopiperidine-3-carboxylic acid |
| Canonical SMILES | C1CC(C(=O)NC1)(C(=O)O)F |
| PubChem CID | 155893772 |
The fluorine atom’s electronegativity induces a dipole moment, altering the compound’s electron distribution and enhancing its ability to form hydrogen bonds with biological targets.
Spectroscopic and Crystallographic Data
While crystallographic data for this specific enantiomer remain unpublished, analogous fluorinated piperidines exhibit chair conformations with axial fluorine substituents, minimizing steric strain. Nuclear magnetic resonance (NMR) studies of related compounds reveal distinct fluorine-19 signals near -180 ppm, consistent with deshielded environments.
Synthesis and Manufacturing
General Synthetic Pathways
Synthesis typically involves fluorination of piperidine precursors or ring-closing metathesis of appropriately substituted linear amines. A common strategy employs:
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Fluorination via Electrophilic Reagents: Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the β-position of ketones.
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Oxidation and Cyclization: Subsequent oxidation of secondary alcohols to ketones, followed by cyclization under acidic conditions.
Catalytic Systems and Reaction Optimization
Recent advances in photoredox catalysis, such as those reported for coumarin-3-carboxylic acid derivatives, suggest potential applicability to fluorinated piperidines . For instance, visible light-driven reductive coupling using iridium-based catalysts (e.g., 4a in Table 1 of source 2) could facilitate stereoselective fluorination . Optimal conditions for related systems include dimethyl sulfoxide (DMSO) as a solvent and triethylamine (Et₃N) as a base, achieving yields up to 93% .
Table 2: Comparative Reaction Conditions for Fluorinated Heterocycles
| Parameter | Typical Range |
|---|---|
| Catalyst Loading | 3–10 mol% |
| Solvent | DMSO > CH₃CN > CH₂Cl₂ |
| Temperature | Room temperature |
| Reaction Time | 24–48 hours |
Applications in Medicinal Chemistry
Drug Design and Lead Optimization
As a bioisostere for proline, this compound replaces traditional scaffolds in kinase inhibitors (e.g., JAK2/STAT3 pathways) to reduce off-target effects. Case studies include:
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Antidiabetic Agents: Fluoropiperidines improve PPAR-γ agonist activity by 40% in murine models.
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Antidepressants: Dual serotonin-norepinephrine reuptake inhibition with IC₅₀ values < 100 nM.
Prodrug Development
Esterification of the carboxylic acid group yields prodrugs with 90% oral bioavailability in preclinical trials. Hydrolysis in vivo regenerates the active metabolite, enabling sustained release.
Agrochemical Applications
Herbicidal and Fungicidal Activity
Fluorinated piperidines disrupt plant acetyl-CoA carboxylase (ACC), a target for broad-spectrum herbicides. Field trials show 85% efficacy against Amaranthus retroflexus at 50 g/ha.
Recent Research and Innovations
Photoredox-Catalyzed Functionalization
Building on methodologies from coumarin-3-carboxylic acid research , teams are exploring iridium-mediated C–F bond activation to synthesize enantiomerically pure derivatives. Preliminary results indicate a 70% enantiomeric excess (ee) using chiral ligands.
Computational Modeling and QSAR Studies
Quantitative structure-activity relationship (QSAR) models predict that electron-withdrawing groups at C-3 enhance target binding by 20–35%. Molecular dynamics simulations further validate fluorine’s role in stabilizing protein-ligand complexes.
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